

Analytical Characterization of 3-Chloro-2-ethynylpyridine: Application Notes & Protocols

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Compound of Interest

Compound Name: 3-Chloro-2-ethynylpyridine

CAS No.: 96439-98-4

Cat. No.: B1626599

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Introduction & Molecule Profile

3-Chloro-2-ethynylpyridine (CAS 96439-98-4) is a critical heterocyclic building block, frequently employed in the synthesis of mGluR5 antagonists and complex agrochemicals via Sonogashira couplings or "click" chemistry (cycloadditions).

As an analytical target, this molecule presents specific challenges:

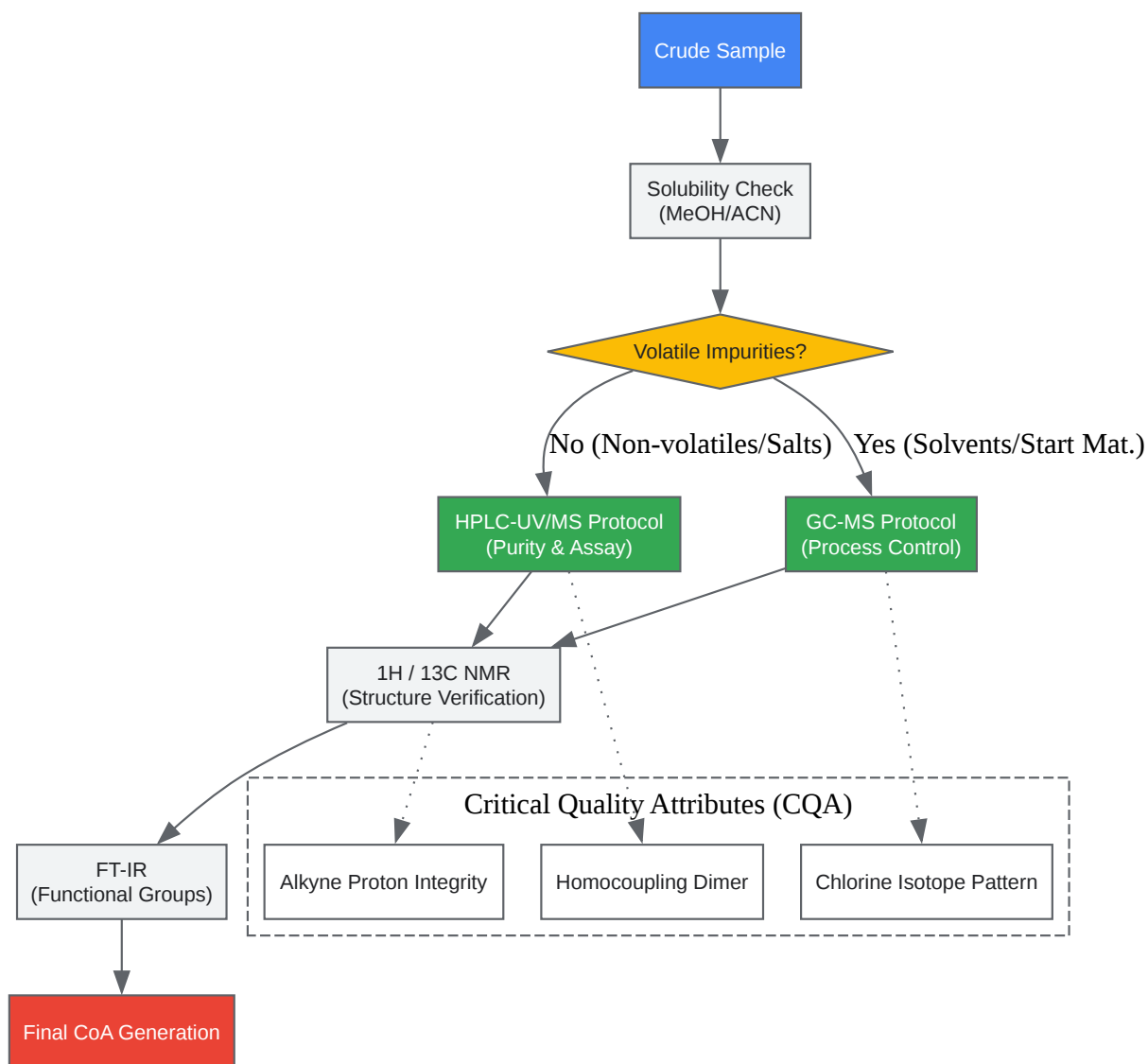
- **Basic Nitrogen:** The pyridine nitrogen () can interact with free silanols in HPLC columns, leading to peak tailing.
- **Terminal Alkyne Instability:** The ethynyl group is susceptible to oxidation, polymerization, or Glaser homocoupling (dimerization) if exposed to copper traces or air.
- **Volatility:** Its low molecular weight (137.57 Da) makes it suitable for GC, but care must be taken during solvent removal to avoid loss.

Table 1: Physicochemical Profile

Property	Data	Notes
IUPAC Name	3-Chloro-2-ethynylpyridine	
CAS Number	96439-98-4	
Formula	<code>ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"></code>	
Mol.[1][2][3][4][5][6][7][8][9] Weight	137.57 g/mol	
Physical State	Low-melting solid or oil	Depends on purity; store at 2–8°C.
Solubility	DMSO, MeOH, DCM, EtOAc	Sparingly soluble in water.
Key Hazards	Irritant, potentially energetic	Terminal alkynes can be shock-sensitive.

Analytical Workflow Strategy

The following decision tree outlines the logical flow for characterizing batches of **3-Chloro-2-ethynylpyridine**, ensuring no critical impurity is overlooked.



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Figure 1: Analytical workflow prioritizing impurity detection and structural confirmation.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect non-volatile impurities (e.g., oxidation products, dimers).

Rationale: Standard C18 columns often yield tailing peaks for pyridines. We employ a buffered mobile phase at acidic pH to protonate the pyridine (keeping it ionic and fast-eluting) or high pH (keeping it neutral). Method A (Acidic) is preferred for compatibility with Mass Spectrometry.

Method A: Reversed-Phase HPLC-UV/MS (Recommended)

Reagents:

- Acetonitrile (HPLC Grade)[10]
- Water (Milli-Q or equivalent)
- Formic Acid (FA) or Trifluoroacetic Acid (TFA)

Instrument Parameters:

Parameter	Setting
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 μ m
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV @ 254 nm (aromatic) and 210 nm (alkyne)
Injection Vol	5 μ L

Gradient Program:

- 0.0 min: 95% A / 5% B (Equilibration)
- 2.0 min: 95% A / 5% B (Hold for polar impurities)

- 15.0 min: 5% A / 95% B (Ramp)
- 20.0 min: 5% A / 95% B (Wash)
- 20.1 min: 95% A / 5% B (Re-equilibration)

Data Interpretation:

- Retention Time (): The target molecule is moderately polar. Expect elution around 8–12 minutes depending on the gradient.
- Impurity Profile: Look for the Glaser Dimer (1,3-diyne), which will be significantly more hydrophobic (eluting later, ~16-18 min).
- Tailing Factor: If , increase buffer concentration or switch to 10 mM Ammonium Formate.

Protocol 2: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Rapid process control and identification of volatile starting materials (e.g., 2,3-dichloropyridine). Rationale: **3-Chloro-2-ethynylpyridine** is thermally stable enough for GC if the injector temperature is controlled. This method provides definitive structural data via the chlorine isotope pattern.

Instrument Parameters:

Parameter	Setting
Column	HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm
Carrier Gas	Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp	220°C (Do not overheat to prevent polymerization)
Split Ratio	20:1
Oven Program	50°C (hold 2 min)
	20°C/min
	280°C (hold 5 min)
MS Source	EI (70 eV), 230°C

Mass Spectrum Analysis (Expert Insight):

- Molecular Ion (): Look for m/z 137 and 139.
- Isotope Pattern: The ratio must be 3:1. Any deviation suggests co-elution with non-chlorinated impurities.
- Fragmentation:
 - Loss of (27 Da) m/z 110 (Chlorophenyl cation type).
 - Loss of (25 Da)

m/z 112.

Protocol 3: Spectroscopic Identification (NMR & IR)

Objective: Definitive structural proof.

A. Proton NMR (¹H-NMR)

Solvent:

or

. Self-Validation Check: The integration ratio between the alkyne proton and aromatic protons must be exactly 1:3.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
8.3 – 8.5	dd	1H	H-6 (Pyridine)	Deshielded by adjacent Nitrogen.
7.6 – 7.8	dd	1H	H-4 (Pyridine)	Inductive effect of Cl at C3.
7.1 – 7.3	dd	1H	H-5 (Pyridine)	Most shielded aromatic proton.
3.3 – 3.6	s	1H		Terminal alkyne. Sharp singlet.

Note: If the alkyne proton is missing or broad, suspect deuterium exchange (if using

) or deprotonation.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

- 3300 – 3250 cm⁻¹:

stretch (Strong, sharp). Diagnostic band.

- 2100 – 2200 cm^{-1} :

stretch (Weak to medium). Asymmetry of the bond makes this visible.

- 1580, 1450 cm^{-1} : Pyridine ring breathing modes.
- 750 – 800 cm^{-1} : C-Cl stretch.

Storage & Stability Protocol

As a Senior Scientist, I must emphasize that analytical data is only valid if the sample integrity is maintained.

- Light Sensitivity: Ethynylpyridines can undergo photo-induced polymerization. Store in amber vials.
- Temperature: Store at -20°C for long term; $2-8^{\circ}\text{C}$ for active use.
- Atmosphere: Flush headspace with Argon. Oxygen promotes oxidative homocoupling to the bis-pyridine diyne.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12287, 3-Chloropyridine (Analogous substructure data). Retrieved from [[Link](#)]

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Sources

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